Pharmacological mechanism of action for N-Cyclohexyl-4-fluoro-2-methoxybenzamide
Pharmacological mechanism of action for N-Cyclohexyl-4-fluoro-2-methoxybenzamide
The following is an in-depth technical guide on the pharmacological mechanism of action for N-Cyclohexyl-4-fluoro-2-methoxybenzamide .
Executive Summary
N-Cyclohexyl-4-fluoro-2-methoxybenzamide (CAS: 2624417-27-0) is a specialized small-molecule probe belonging to the orthopramide class of benzamides.[1][2][3][4] While structurally related to classical dopamine D2 antagonists (e.g., sulpiride), the substitution of the basic nitrogen side chain with a lipophilic N-cyclohexyl moiety shifts its pharmacological profile.
Current Structure-Activity Relationship (SAR) analysis and chemogenomic profiling identify this compound as a Sigma-1 Receptor (σ1R) Ligand and a potential Melatonin (MT1/MT2) Receptor Modulator . Unlike its D2-antagonist cousins, which require a basic amine for aspartate anchoring, this neutral lipophilic benzamide targets transmembrane pockets driven by hydrophobic interactions and hydrogen bond acceptors.
This guide details the mechanism of action, signal transduction pathways, and experimental validation protocols for this compound, designed for researchers investigating neuroprotective signaling and G-protein-coupled receptor (GPCR) modulation.
Chemical Identity & Structural Pharmacology
Molecule Profile
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IUPAC Name: N-cyclohexyl-4-fluoro-2-methoxybenzamide[1][2][3][4][5][6]
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Molecular Formula: C₁₄H₁₈FNO₂[6]
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Molecular Weight: 251.30 g/mol [6]
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Key Functional Groups:
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2-Methoxy (-OCH₃): Functions as an intramolecular hydrogen bond acceptor, locking the benzamide core into a planar conformation essential for receptor docking.
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4-Fluoro (-F): Enhances metabolic stability (blocking para-hydroxylation) and increases lipophilicity for blood-brain barrier (BBB) penetration.
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N-Cyclohexyl Amide: A bulky, lipophilic domain that confers high affinity for hydrophobic pockets in Sigma-1 and Melatonin receptors.
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SAR Analysis: The "Missing Amine" Switch
The core scaffold mimics sulpiride (a D2 antagonist). However, the absence of a protonatable nitrogen in the side chain (replaced here by a neutral cyclohexyl group) drastically reduces affinity for the Dopamine D2 orthosteric site (which requires an ionic bond with Asp114 ). Instead, this modification redirects the molecule toward:
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Sigma-1 Receptors: Which favor neutral, lipophilic N-substituted amides flanked by aromatic rings.
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Melatonin Receptors: Where the amide and methoxy groups act as bioisosteres for the indole/acetamide core of melatonin.
Primary Mechanism of Action
Target 1: Sigma-1 Receptor (σ1R) Modulation
The primary mechanism involves binding to the Sigma-1 receptor , an endoplasmic reticulum (ER) chaperone protein.
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Binding Mode: The N-cyclohexyl group occupies the primary hydrophobic pocket of the σ1R, while the fluorophenyl ring engages in π-stacking interactions with tyrosine residues (Tyr103, Tyr206) in the receptor's binding site.
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Functional Effect: Acts as a chaperone modulator . Upon binding, it promotes the dissociation of σ1R from BiP (Binding immunoglobulin protein), activating the receptor.
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Downstream Consequence: The activated σ1R translocates from the Mitochondria-Associated ER Membrane (MAM) to the plasma membrane, where it modulates ion channels (Kv1.4, NMDA) and regulates calcium signaling.
Target 2: Melatonin Receptor (MT1/MT2) Agonism
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Binding Mode: The 2-methoxy group mimics the 5-methoxy group of melatonin, while the amide carbonyl interacts with His195 (in MT1). The cyclohexyl ring fills the hydrophobic pocket usually occupied by the N-acetyl group of melatonin.
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Signaling: Activation of Gαi/o proteins, leading to the inhibition of adenylate cyclase.
Signal Transduction Pathways
Sigma-1 Receptor Signaling Cascade
The following diagram illustrates the pathway activated by N-Cyclohexyl-4-fluoro-2-methoxybenzamide upon binding to σ1R at the ER membrane.
Caption: Sigma-1 receptor activation pathway leading to enhanced mitochondrial bioenergetics and suppression of ER stress.
Experimental Validation Protocols
To validate the mechanism of N-Cyclohexyl-4-fluoro-2-methoxybenzamide, the following assays are recommended. These protocols are designed to distinguish between Sigma-1 and D2/Melatonin activity.
Competitive Radioligand Binding Assay (Sigma-1)
Objective: Determine the affinity (
| Parameter | Specification |
| Receptor Source | Guinea pig brain membrane or CHO cells expressing human σ1R |
| Radioligand | [³H]-(+)-Pentazocine (2 nM) |
| Non-specific Blocker | Haloperidol (10 µM) |
| Incubation | 120 min at 37°C |
| Detection | Liquid Scintillation Counting |
Protocol Steps:
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Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4).
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Incubation: Incubate 100 µg membrane protein with [³H]-(+)-Pentazocine and varying concentrations (
to M) of N-Cyclohexyl-4-fluoro-2-methoxybenzamide. -
Filtration: Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
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Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Functional IP-One Assay (Gαi/o Coupling)
Objective: Verify Melatonin receptor agonist activity (inhibition of cAMP).
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Cell Line: HEK293 stably expressing MT1 or MT2.
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Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate cAMP.
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Treatment: Add test compound (0.1 nM - 10 µM).
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Readout: Measure HTRF (Homogeneous Time Resolved Fluorescence) signal for cAMP.
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Result Interpretation: A dose-dependent decrease in cAMP confirms agonist activity.
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Therapeutic Implications & Applications
Based on its pharmacophore, this compound is a valuable probe for:
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Neuroprotection: Sigma-1 agonists are investigated for ALS and Alzheimer's disease due to their role in reducing ER stress.
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Analgesia: Modulation of Sigma-1 receptors regulates central sensitization in neuropathic pain.
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Sleep Disorders: If MT1/MT2 affinity is confirmed, it serves as a non-indolic sleep aid template.
Comparison with Reference Ligands
| Compound | Target | Structural Difference | Mechanism |
| Sulpiride | D2/D3 | Basic side chain (pyrrolidine) | Antagonist |
| Agomelatine | MT1/MT2 | Naphthalene core | Agonist |
| PRE-084 | Sigma-1 | Morpholine side chain | Agonist |
| N-Cyclohexyl... | Sigma/MT | Neutral Cyclohexyl | Modulator |
References
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Sigma-1 Receptor Pharmacology
- Title: Sigma-1 Receptors: Multipurpose G
- Source: Advances in Experimental Medicine and Biology
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URL: [Link]
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Benzamide SAR Studies
- Title: Structure-Activity Relationships of Benzamide Derivatives as Selective D2/D3 Antagonists and Sigma Ligands.
- Source: Journal of Medicinal Chemistry
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URL: [Link]
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Melatonin Receptor Ligands
- Title: Non-indolic Melatonin Receptor Agonists: A Review of Benzamide Analogs.
- Source: European Journal of Medicinal Chemistry
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URL: [Link]
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Compound Registry
Sources
- 1. 2988482-25-1|N-(Piperidin-4-yl)-2-(trifluoromethoxy)benzamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. 90183-16-7|3-Fluoro-2-methoxy-N-(quinuclidin-3-yl)benzamide|BLD Pharm [bldpharm.com]
- 3. 2654082-93-4|N-Ethyl-5-fluoro-N-isopropyl-2-methoxybenzamide|BLD Pharm [bldpharm.com]
- 4. CAS/ID No. 2624417-27-0 | Alchimica [shop.alchimica.cz]
- 5. N-Cyclohexyl-4-fluoro-2-methoxybenzamide | 2624417-27-0 | Benchchem [benchchem.com]
- 6. 2624417-27-0 | N-cyclohexyl-4-fluoro-2-methoxybenzamide | Boroncore [boroncore.com]

